Z-YVADLD-FMK (trifluoroacetate salt)

Description

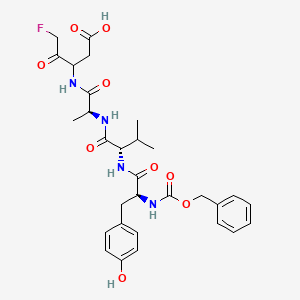

Z-YVADLD-FMK (trifluoroacetate salt) is a peptide-based caspase inhibitor widely used in biochemical and pharmacological research to study apoptosis and inflammatory pathways. The compound features a benzyloxycarbonyl (Z) group at the N-terminus, followed by the amino acid sequence Tyr-Val-Ala-Asp-Leu-Asp (YVADLD), and a fluoromethylketone (FMK) moiety at the C-terminus. The trifluoroacetate (TFA) salt form enhances solubility in aqueous and organic solvents, such as dimethyl sulfoxide (DMSO), which is critical for cellular uptake and experimental applications .

These compounds inhibit caspases, cysteine-aspartic proteases that play pivotal roles in programmed cell death and cytokine maturation .

Properties

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXKCONTYDRPRE-CUEUXKTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37FN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Z-YVADLD-FMK (trifluoroacetate salt) involves the stepwise assembly of the peptide sequence using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: : Industrial production of Z-YVADLD-FMK (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: : Z-YVADLD-FMK (trifluoroacetate salt) primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. It can also participate in oxidation and reduction reactions, depending on the presence of specific functional groups within the peptide sequence .

Common Reagents and Conditions: : Common reagents used in the reactions involving Z-YVADLD-FMK (trifluoroacetate salt) include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from the reactions of Z-YVADLD-FMK (trifluoroacetate salt) are smaller peptide fragments resulting from hydrolysis. Oxidation and reduction reactions can lead to the formation of modified peptides with altered functional groups .

Scientific Research Applications

Chemistry: : In chemistry, Z-YVADLD-FMK (trifluoroacetate salt) is used as a tool to study peptide synthesis and the behavior of peptides under various chemical conditions .

Biology: : In biological research, this compound is used to investigate the mechanisms of apoptosis and the role of caspases in cell death. It is particularly useful in studies involving inflammation and immune responses .

Medicine: : In medical research, Z-YVADLD-FMK (trifluoroacetate salt) is used to explore potential therapeutic targets for diseases characterized by excessive or insufficient apoptosis, such as cancer and neurodegenerative disorders .

Industry: : In the pharmaceutical industry, this compound is used in the development of drugs that modulate apoptosis pathways. It is also used in the production of diagnostic tools for detecting caspase activity .

Mechanism of Action

Z-YVADLD-FMK (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1 and caspase-4, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of specific substrates involved in the apoptotic pathway, ultimately blocking the process of programmed cell death. The molecular targets of this compound are the active sites of caspase-1 and caspase-4, and the pathways involved include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Z-YVADLD-FMK and Related Trifluoroacetate Salts

Key Observations :

Target Specificity: Z-YVADLD-FMK: Preferentially inhibits caspase-1 and caspase-4, which are critical for interleukin-1β (IL-1β) maturation and pyroptosis . Z-YVAD-CMK: Broadly targets caspase-1 and caspase-3, making it useful in studies of both apoptosis and inflammation . Z-VRPR-FMK: Targets caspase-8 and granzyme B, implicating it in extrinsic apoptosis pathways and immune cell-mediated cytotoxicity .

Solubility and Stability :

- All FMK-based inhibitors (Z-YVADLD-FMK, Z-YVAD-CMK, Z-VRPR-FMK) require DMSO for dissolution, with recommended storage at -20°C to prevent degradation .

- Tachyplesin I (TFA salt) is water-soluble, reflecting its role in antimicrobial assays .

Mechanistic Differences: FMK inhibitors (e.g., Z-YVADLD-FMK) irreversibly bind to caspases via their reactive FMK group, while non-FMK compounds like Tachyplesin I act via membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.